

imazalil Acticide DB20 Xylogone ganodermophthora control

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Compound Focus: Imazalil

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Efficacy Comparison of Fungicides

The table below summarizes the key experimental findings for **Imazalil** and Acticide DB20 against *X. ganodermophthora* [1]:

| Fungicide | Effective Concentration | Inhibition Effect on Pathogen | Impact on Ganoderma lucidum Growth | Key Findings |
|----------------------|-------------------------|-------------------------------|------------------------------------|---|
| Imazalil | 10 µL/mL | Notable inhibitory effect | Promotes growth | Effective in both indoor toxicity tests and field control; successfully mitigates continuous cropping obstacle. |
| Acticide DB20 (DB20) | 10 µL/mL | Effectively inhibits growth | Information not specified | Considered a specific, effective drug against the pathogen. |

The study concluded that between the two, **Imazalil had a more notable inhibitory effect** on the growth of *X. ganodermophthora* [1].

Detailed Experimental Protocols

For fellow researchers to evaluate and replicate the findings, here are the methodologies from the key study.

Verification of Pathogen in Soil and Plate Confrontation Test

A core part of the research was to confirm the presence of *X. ganodermorphthora* in continuous cropping soil and to quantify its impact on *G. lucidum* [1].

- **Soil DNA Extraction and PCR Amplification:** DNA was extracted from different soil samples (including control soil, wild soil, and soil used for cultivating *G. lucidum* for 2 and 4 years) using a commercial soil DNA extraction kit. Specific primers were designed based on a known *X. ganodermorphthora* gene sequence (MH327528):
 - **Forward primer (jkj-f):** 5'-GCGATAAGTAATGCGAATTG-3'
 - **Reverse primer (jkj-r):** 5'-CTCCAGAGCGAGATGATG-3' The PCR reaction mixture and thermocycler conditions were as detailed in the search results. The amplification products were then analyzed using gel electrophoresis on a 2% agarose gel to verify the pathogen's presence [1].
- **Plate Confrontation Test:** This test measured the inhibitory effect of the pathogen on the fungus.
 - The **control group** had only *G. lucidum* inoculated on a PDA (Potato Dextrose Agar) plate.
 - The **confrontation group** had *X. ganodermorphthora* inoculated 3 cm away from *G. lucidum* on the same plate.
 - The **inhibition rate** was calculated after measuring colony diameters using the formula [1]:
$$\text{Inhibition rate (\%)} = \left[\frac{\text{Diameter of colony in control group} - \text{Diameter of colony in confrontation group}}{\text{Diameter of colony in control group} - \text{Diameter of inoculated block}} \right] \times 100$$
 This test revealed an inhibition rate of up to **52.23%**, demonstrating the significant negative impact of the pathogen on *G. lucidum* growth [1].

Fungicide Screening and Efficacy Testing

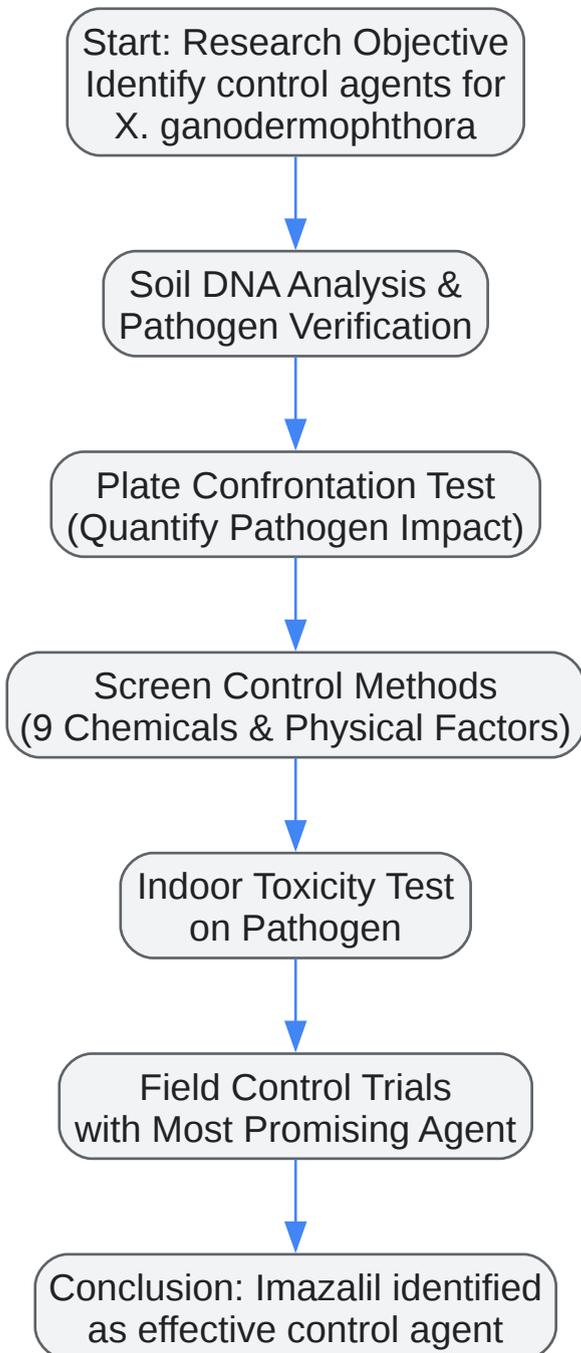
The process for identifying effective fungicides involved the following steps:

- **Inclusion of Various Agents:** The study screened nine different chemicals, including **Imazalil** and Acticide DB20, alongside physical control methods like high and low temperatures [1].
- **Indoor Toxicity Test:** The effect of these agents on *X. ganodermorphthora* was tested in a controlled laboratory setting. It was found that physical factors had no obvious inhibitory effect, whereas low

concentrations (10 $\mu\text{L}/\text{mL}$) of both **Imazalil** and Acticide DB20 could effectively inhibit the pathogen's growth [1].

- **Field Control Trials:** The most promising agent from laboratory tests, **Imazalil**, was then evaluated in field conditions. These experiments confirmed that **Imazalil** could effectively control the pathogen's growth in the realistic context of *G. lucidum* cultivation and promote the growth of the fungus [1].

The workflow for these experiments is summarized in the following diagram:



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Important Considerations for Researchers

When considering the application of these fungicides, particularly **Imazalil**, it is critical to be aware of toxicological and regulatory profiles.

- **Genotoxicological Risk Assessment:** A separate 2025 study performed a genotoxicological risk assessment of **Imazalil** and other fungicides. Key findings include [2]:
 - **Ames Test:** Thiabendazole, another fungicide tested in the same study, was found to induce mutations. The mutagenicity of **Imazalil** and pyrimethanil was also noted with statistical significance ($p < 0.05$) [2].
 - **Comet Assay:** DNA-strand breaks were observed in human lymphocytes treated with fungicides dissolved in DMSO [2].
 - **Health Implications:** The study concludes that long-term exposure to fungicide residues can increase the risks of developing genotoxic tumors, raising new questions about consumer health risks [2].
- **Regulatory Status:** The **U.S. Environmental Protection Agency (EPA)** has classified **Imazalil** as a **probable human carcinogen** [2]. In the European Union, the Maximum Residue Level (MRL) for **Imazalil** in citrus is set at 4–5 mg/kg [2].

Conclusion for Research and Development

In summary, the 2024 study provides strong evidence that **Imazalil** is a highly effective agent for controlling the continuous cropping obstacle in *G. lucidum* caused by *X. ganodermophthora*, outperforming Acticide DB20 in inhibitory effect [1].

However, the more recent toxicological data underscores significant potential health risks associated with **Imazalil**, including genotoxicity and a classification as a probable carcinogen [2]. This presents a critical area for further research and development:

- For agricultural and mycological researchers, the focus might be on optimizing application to minimize residue.
- For drug development professionals, these findings highlight the necessity of conducting thorough toxicological profiling for any compound considered for therapeutic use, even those derived from agricultural contexts.

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References

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